molecular formula C16H10ClNO B8568513 3-(2-Benzoyl-4-chlorophenyl)prop-2-enenitrile CAS No. 81992-93-0

3-(2-Benzoyl-4-chlorophenyl)prop-2-enenitrile

Cat. No. B8568513
M. Wt: 267.71 g/mol
InChI Key: SMWPBMJVUOELBM-UHFFFAOYSA-N
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Patent
US04379765

Procedure details

A mixture of 50.9 g (0.168 mole) of α,4-dichloro-2-(benzoyl)-benzenepropanenitrile, 17 g (0.14 mole) of potassium carbonate, 50.9 g (0.5 mole) of potassium bicarbonate and 510 ml of dimethyl sulfoxide was stirred at room temperature for 48 hr. The mixture was diluted with 1.5 l of water, and the resulting percipitate was collected by filtration. Recrystallization from a mixture of methylene chloride and ether gave off-white prisms, mp 89°-91°.
Name
α,4-dichloro-2-(benzoyl)-benzenepropanenitrile
Quantity
50.9 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
50.9 g
Type
reactant
Reaction Step One
Quantity
510 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH:2]([CH2:5][C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][C:7]=1[C:13](=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:3]#[N:4].C(=O)([O-])[O-].[K+].[K+].C(=O)(O)[O-].[K+].CS(C)=O>O>[C:13]([C:7]1[CH:8]=[C:9]([Cl:12])[CH:10]=[CH:11][C:6]=1[CH:5]=[CH:2][C:3]#[N:4])(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
α,4-dichloro-2-(benzoyl)-benzenepropanenitrile
Quantity
50.9 g
Type
reactant
Smiles
ClC(C#N)CC1=C(C=C(C=C1)Cl)C(C1=CC=CC=C1)=O
Name
Quantity
17 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50.9 g
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Name
Quantity
510 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 48 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting percipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization
ADDITION
Type
ADDITION
Details
from a mixture of methylene chloride and ether
CUSTOM
Type
CUSTOM
Details
gave off-white prisms, mp 89°-91°

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)C1=C(C=CC(=C1)Cl)C=CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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